molecular formula C6H13NO2S B13493811 S-Ethyl-L-cysteine methyl ester CAS No. 81936-50-7

S-Ethyl-L-cysteine methyl ester

Cat. No.: B13493811
CAS No.: 81936-50-7
M. Wt: 163.24 g/mol
InChI Key: UYZPLCUCDQITQN-YFKPBYRVSA-N
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Description

S-Ethyl-L-cysteine methyl ester is a derivative of the amino acid L-cysteine, characterized by an ethyl group (-CH₂CH₃) attached to the sulfur atom (S-substitution) and a methyl ester (-COOCH₃) replacing the carboxylic acid group. For instance, S-ethyl-L-cysteine is identified as a metabolite of chloroethane in rodents, formed via glutathione conjugation .

Properties

CAS No.

81936-50-7

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

methyl (2R)-2-amino-3-ethylsulfanylpropanoate

InChI

InChI=1S/C6H13NO2S/c1-3-10-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1

InChI Key

UYZPLCUCDQITQN-YFKPBYRVSA-N

Isomeric SMILES

CCSC[C@@H](C(=O)OC)N

Canonical SMILES

CCSCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Ethyl-L-cysteine methyl ester can be synthesized through the esterification of S-Ethyl-L-cysteine with methanol in the presence of an acid catalyst. One common method involves the use of chlorotrimethylsilane and methanol, where the amino acid is first reacted with chlorotrimethylsilane, followed by the addition of methanol to form the ester . Another method is the Steglich esterification, which employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes using similar methods as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Fischer esterification method, which uses a carboxylic acid and an alcohol in the presence of a strong acid catalyst, is also commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

S-Ethyl-L-cysteine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: S-Ethyl-L-cysteine and methanol.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares S-ethyl-L-cysteine methyl ester with key cysteine derivatives:

Compound Molecular Formula Substituents Key Properties/Applications References
This compound C₆H₁₁NO₂S (inferred) S-ethyl, methyl ester Metabolite of chloroethane; potential redox activity
L-Cysteine methyl ester C₄H₉NO₂S -SH, methyl ester Peptide synthesis; antioxidant properties
S-Methyl-L-cysteine C₄H₉NO₂S S-methyl, -COOH Studied for antioxidant and anti-inflammatory effects
N,S-Diacetyl-L-cysteine methyl ester C₈H₁₃NO₄S N-acetyl, S-acetyl, methyl ester Radiolysis studies; oxidation intermediates
S-Allyl-L-cysteine C₆H₁₁NO₂S S-allyl (-CH₂CHCH₂), -COOH Neuroprotective agent; garlic-derived metabolite
Key Observations:
  • Lipophilicity : S-Ethyl and S-allyl derivatives exhibit higher lipophilicity than S-methyl or unsubstituted analogs, influencing membrane permeability and metabolic stability .
  • Reactivity : The methyl ester group enhances solubility in organic solvents compared to free carboxylic acids (e.g., L-cysteine methyl ester vs. L-cysteine) .
  • Metabolic Pathways : S-Ethyl-L-cysteine is a glutathione conjugate, whereas N,S-diacetyl derivatives undergo hydroxyl radical-induced degradation to acetaldehyde, highlighting divergent stability under oxidative stress .

Pharmacological and Biochemical Activity

Anti-Cancer Potential
  • The diethyl analog of allicin (prepared from S-ethyl-L-cysteine sulfoxide) demonstrated inhibition of sarcoma 180 ascites tumors in mice, suggesting S-ethyl cysteine derivatives may possess anti-neoplastic properties .
Oxidation and Stability
  • N,S-Diacetyl-L-cysteine ethyl ester : Rapid fragmentation under •OH radical exposure yields acetaldehyde and sulfenic acid intermediates, indicating susceptibility to oxidative degradation .
  • This compound : As a metabolite, its stability in biological systems may depend on enzymatic pathways (e.g., acetylation or esterase activity) .

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